molecular formula C21H22F2N6O2S2 B10950399 ethyl 4-({[3-cyano-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyridin-2-yl]sulfanyl}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate

ethyl 4-({[3-cyano-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyridin-2-yl]sulfanyl}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate

Cat. No.: B10950399
M. Wt: 492.6 g/mol
InChI Key: RWRMLJXYHXKXRT-UHFFFAOYSA-N
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Description

ETHYL 4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ETHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a combination of pyrazole, pyridine, and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ETHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic synthesis. The process may start with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with thiazole derivatives under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ETHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ETHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

ETHYL 4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ETHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other compounds that feature similar structural motifs, such as:

    Pyrazole derivatives: Known for their diverse biological activities.

    Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.

    Thiazole derivatives: Important in medicinal chemistry for their therapeutic potential.

This compound’s uniqueness lies in the combination of these structural elements, which may confer distinct properties and applications.

Properties

Molecular Formula

C21H22F2N6O2S2

Molecular Weight

492.6 g/mol

IUPAC Name

ethyl 4-[[3-cyano-6-(difluoromethyl)-4-(1,3-dimethylpyrazol-4-yl)pyridin-2-yl]sulfanylmethyl]-2-(ethylamino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C21H22F2N6O2S2/c1-5-25-21-27-16(17(33-21)20(30)31-6-2)10-32-19-13(8-24)12(7-15(26-19)18(22)23)14-9-29(4)28-11(14)3/h7,9,18H,5-6,10H2,1-4H3,(H,25,27)

InChI Key

RWRMLJXYHXKXRT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=C(S1)C(=O)OCC)CSC2=C(C(=CC(=N2)C(F)F)C3=CN(N=C3C)C)C#N

Origin of Product

United States

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